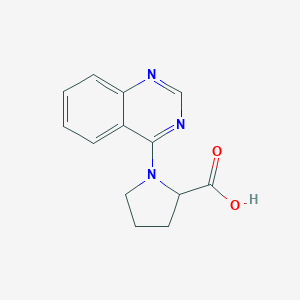
1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol This compound is characterized by a quinazoline ring fused to a pyrrolidine ring, with a carboxylic acid functional group attached to the pyrrolidine ring
Preparation Methods
The synthesis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Coupling of Quinazoline and Pyrrolidine Rings: The quinazoline and pyrrolidine rings are coupled through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the quinazoline ring, forming a stable bond.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through the oxidation of an aldehyde or alcohol group attached to the pyrrolidine ring.
Chemical Reactions Analysis
1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carboxylic acid group or other substituents on the quinazoline ring.
Major products formed from these reactions include various quinazoline derivatives, reduced forms of the compound, and substituted quinazoline compounds.
Scientific Research Applications
1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds like 4-aminoquinazoline and 2,4-diaminoquinazoline share the quinazoline core structure but differ in their substituents and biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and 1-benzylpyrrolidine have the pyrrolidine ring but differ in their functional groups and applications.
Quinazoline-Pyrrolidine Hybrids: Other hybrid compounds with quinazoline and pyrrolidine rings may have different substituents or linkages, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-quinazolin-4-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(18)11-6-3-7-16(11)12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8,11H,3,6-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUFVXIKRWWWKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318804 |
Source


|
| Record name | 1-(4-Quinazolinyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008675-45-3 |
Source


|
| Record name | 1-(4-Quinazolinyl)proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008675-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Quinazolinyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
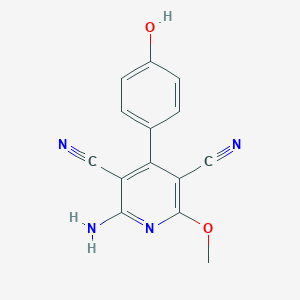
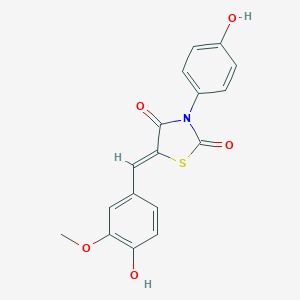
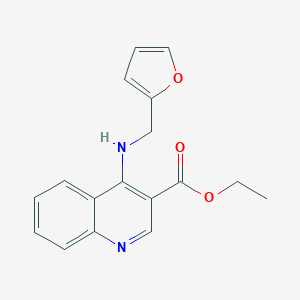
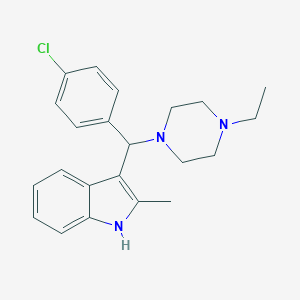
![1-[(3-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B349297.png)
![6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B349299.png)
![2-[(2-methyl-1H-indol-3-yl)(pyridin-2-ylamino)methyl]phenol](/img/structure/B349300.png)
![1-[4-methyl-9-(3-methylbutyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B349301.png)
![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)

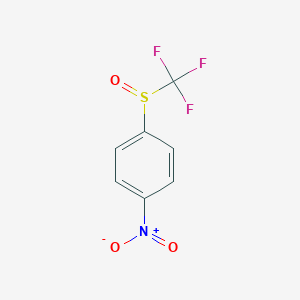


![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)
